

GPR120 Agonists: A Technical Guide to Physiological Functions and Experimental Protocols

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Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 signaling modulates insulin sensitivity, glucose homeostasis, adipogenesis, and inflammatory responses. This technical guide provides an in-depth overview of the physiological functions of GPR120 agonists, detailed experimental protocols for their study, and a summary of their quantitative effects. The intricate signaling pathways governed by GPR120 are also visually represented to facilitate a comprehensive understanding of its mechanism of action, highlighting its potential as a therapeutic target for metabolic and inflammatory diseases.

Introduction to GPR120

GPR120 is a class A G protein-coupled receptor that functions as a sensor for free fatty acids (FFAs).[1] It is expressed in a variety of tissues, playing a key role in metabolic and inflammatory signaling.[1][2] Notably, high expression levels are found in adipocytes, proinflammatory macrophages, and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists initiates a cascade of intracellular events with significant physiological consequences, making it a



promising target for the treatment of type 2 diabetes, obesity, and chronic inflammatory conditions.[5][6]

Physiological Functions of GPR120 Agonists

The activation of GPR120 by its agonists elicits a broad range of physiological responses, primarily centered on metabolic regulation and the modulation of inflammation. These functions are mediated through two main signaling pathways: the $G\alpha q/11$ pathway and the β -arrestin-2 pathway.[7]

Metabolic Regulation

GPR120 plays a pivotal role in maintaining metabolic homeostasis through its actions on various cell types, including adipocytes, pancreatic islet cells, and enteroendocrine cells.[8]

In adipocytes, GPR120 activation enhances insulin sensitivity and promotes glucose uptake.[7] This is primarily mediated through the G α q/11 signaling pathway, which leads to the translocation of GLUT4 to the cell membrane.[7] GPR120 agonists have been shown to improve glucose tolerance and decrease hyperinsulinemia in obese mice.[9] Furthermore, GPR120 activation in pancreatic β -cells can augment glucose-stimulated insulin secretion (GSIS).[10]

GPR120 is involved in the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis.[2][11] Its expression increases during adipocyte differentiation, and GPR120 signaling promotes this process by increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARy), a master regulator of adipogenesis.[2]

In the gastrointestinal tract, GPR120 is expressed in enteroendocrine L and K cells.[2] Activation of GPR120 in these cells stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8] These hormones, in turn, enhance pancreatic insulin secretion in a glucose-dependent manner.

Anti-inflammatory Effects

A crucial function of GPR120 is its potent anti-inflammatory activity, particularly in macrophages.[3][6] Chronic low-grade inflammation is a key contributor to insulin resistance in obesity.[3]



GPR120 activation in macrophages, primarily through the β -arrestin-2 pathway, inhibits proinflammatory signaling cascades.[7] Ligand-bound GPR120 recruits β -arrestin-2, which then interacts with and inhibits TAK1 binding protein 1 (TAB1), preventing the activation of the proinflammatory kinase TAK1.[3] This leads to the suppression of downstream pathways, including NF- κ B and JNK, resulting in reduced production of pro-inflammatory cytokines like TNF- α and IL-6.[7][12] GPR120 activation also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[12]

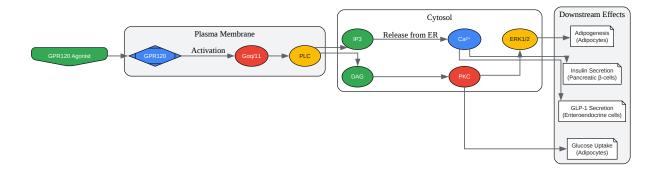
In macrophages, GPR120 activation has been shown to facilitate cholesterol efflux, the process of removing excess cholesterol from cells.[13] This is achieved through the activation of the AMPK signaling pathway, which upregulates the expression of the cholesterol transporters ABCA1 and ABCG1.[13] This function suggests a potential role for GPR120 agonists in mitigating atherosclerosis.[13]

GPR120 Signaling Pathways

The diverse physiological effects of GPR120 agonists are a result of the activation of distinct downstream signaling pathways in different cell types. The two primary pathways are the $G\alpha q/11$ -mediated pathway and the β -arrestin-2-mediated pathway.

Gαq/11 Signaling Pathway





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Caption: GPR120 Gαq/11 Signaling Pathway.

Upon agonist binding, GPR120 couples to the G α q/11 protein, leading to the activation of phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade ultimately leads to various cellular responses, including increased insulin and GLP-1 secretion, and enhanced glucose uptake in adipocytes.[1][7]

β-Arrestin-2 Signaling Pathway





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Caption: GPR120 β-Arrestin-2 Signaling Pathway.

The anti-inflammatory effects of GPR120 are primarily mediated by the β -arrestin-2 signaling pathway.[7] Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β -arrestin-2 is recruited to the intracellular domain of GPR120.[16] The GPR120/ β -arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1.[12] This blockade of TAK1 activation inhibits downstream proinflammatory signaling through the NF- κ B and JNK pathways.[12] This pathway is central to the anti-inflammatory actions of GPR120 agonists in macrophages.[12]

Quantitative Data on GPR120 Agonists

The potency and efficacy of various GPR120 agonists have been characterized in a range of in vitro assays. The following table summarizes key quantitative data for some commonly studied agonists.

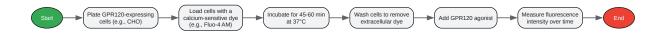


Agonist	Assay Type	Species	Cell Line	EC50/pEC5	Reference(s
TUG-891	Calcium Flux	Human	СНО	43.7 nM	[7]
β-Arrestin-2 Recruitment	Human	-	pEC50 = 7.36	[6]	
β-Arrestin-2 Recruitment	Mouse	-	pEC50 = 7.77	[6]	
Calcium Flux	Mouse	Taste Bud Cells	10 μΜ	[17]	
GSK137647A	Calcium Flux	Human	-	pEC50 = 6.3	[3]
Calcium Flux	Mouse	-	pEC50 = 6.2	[3]	
Calcium Flux	Rat	-	pEC50 = 6.1	[3]	
Calcium Flux	-	-	501 nM	[2]	
Compound A (CpdA)	Calcium Flux / β-Arrestin-2 Recruitment	Human/Mous e	-	~0.35 μM	[5][18][19]
Linoleic Acid	Calcium Flux	Human	-	pEC50 = 5.16	[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological functions of GPR120 agonists.

In Vitro Assays



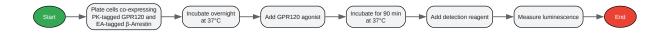
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Caption: GPR120 Calcium Flux Assay Workflow.



This assay measures the increase in intracellular calcium concentration following GPR120 activation.

- Cell Culture: Culture CHO or HEK293 cells stably expressing GPR120 in a 96-well plate until they reach confluency.[20]
- Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often in the presence of Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.
 [15]
- Cell Washing: Gently wash the cells twice with HBSS to remove excess extracellular dye.[15]
- Compound Incubation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Inject the GPR120 agonist at various concentrations and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) for several minutes to capture the calcium transient.[15]



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Caption: GPR120 β-Arrestin Recruitment Assay Workflow.

This assay quantifies the interaction between GPR120 and β -arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

- Cell Culture: Use a cell line engineered to co-express GPR120 tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter cells). Plate the cells in a 384-well plate and incubate overnight.[7][13]
- Agonist Stimulation: Add the GPR120 agonist at various concentrations to the cells. Incubate for a period sufficient to allow for receptor-arrestin interaction (typically 90 minutes) at 37°C.
 [7]

Foundational & Exploratory





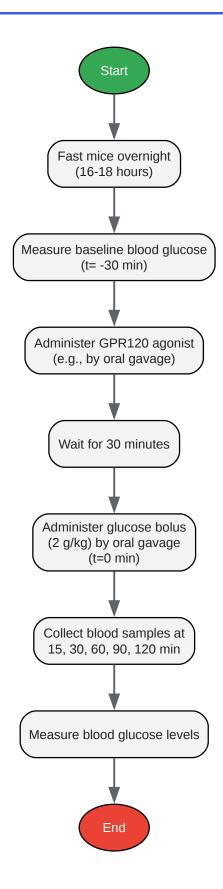
- Detection: Add the detection reagent containing the substrate for the complemented enzyme.
 Incubate at room temperature to allow for signal development.[1]
- Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of GPR120-β-arrestin recruitment.[1]
- Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages in a 12-well plate.[21]
- Stimulation: Pre-treat the macrophages with the GPR120 agonist for 1 hour. Then, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 0.5 μg/ml) for 6-18 hours.[21][22]
- Supernatant Collection: Collect the cell culture supernatant.[22]
- Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an enzymelinked immunosorbent assay (ELISA).[22]
- Cell Culture and Differentiation: Culture preadipocytes (e.g., 3T3-L1) and differentiate them into mature adipocytes.
- Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate with the GPR120 agonist for 30 minutes at 37°C.[10]
- Insulin Stimulation: Add insulin (e.g., 10 nM) and incubate for an additional 30 minutes.[10]
- Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.[6]
- Measurement: After a defined period, stop the uptake by washing with ice-cold PBS. Lyse
 the cells and measure the amount of internalized labeled glucose using a scintillation counter
 or fluorescence plate reader.[6][10]
- Cell Culture: Culture an enteroendocrine cell line that secretes GLP-1, such as STC-1 or GLUTag cells, in a multi-well plate.[18]



- Stimulation: Wash the cells and incubate them with the GPR120 agonist in a suitable buffer for a specified time (e.g., 2 hours).[18]
- Supernatant Collection: Collect the supernatant.
- GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.[23]

In Vivo Assays





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Caption: Oral Glucose Tolerance Test (OGTT) Workflow.



This test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

- Animal Preparation: Fast mice overnight (approximately 16-18 hours) with free access to water.[24]
- Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).[24]
- Agonist Administration: Administer the GPR120 agonist, typically by oral gavage, 30 minutes prior to the glucose challenge.
- Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage. [4]
- Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[25]
- Glucose Measurement: Measure blood glucose concentrations in the collected samples using a glucometer. The results are typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[25]

Conclusion

GPR120 is a multifaceted receptor with significant implications for metabolic health and the control of inflammation. Agonists of GPR120 have demonstrated promising therapeutic potential in preclinical models of obesity, type 2 diabetes, and inflammatory disorders. The detailed physiological functions, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of GPR120. A thorough understanding of its complex biology is essential for the successful development of novel GPR120-targeted therapies.

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